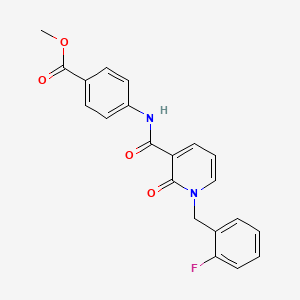

Methyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains a fluorobenzyl group, a dihydropyridine ring, and a benzoate ester .

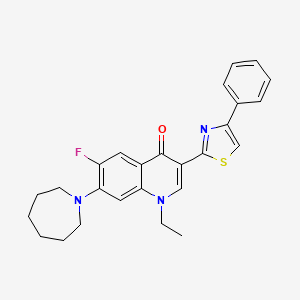

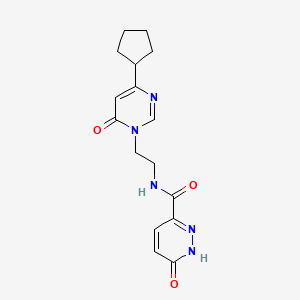

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dihydropyridine ring, a fluorobenzyl group, and a benzoate ester . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dihydropyridine ring, the fluorobenzyl group, and the benzoate ester . These groups could participate in various chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could influence its polarity and the dihydropyridine ring could influence its stability .Applications De Recherche Scientifique

HIV Integrase Inhibition

- This compound has been explored in the context of HIV-1 integrase inhibition, an enzyme crucial for the replication of HIV. N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, a class including similar compounds, have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process (Pace et al., 2007).

Metabolism and Disposition Studies

- The metabolism and disposition of potent HIV integrase inhibitors, including compounds with structural similarities to Methyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, have been studied using techniques like 19F-NMR spectroscopy (Monteagudo et al., 2007).

Antifolate Properties

- Similar compounds have been synthesized and studied for their antifolate properties, which are crucial in chemotherapy, especially in the treatment of cancer. For example, methyl 2,4-diamino-4-deoxy-7-hydroxy-5,10-ethano-5,10-dideazapteroate has shown to be potent in vitro in terms of DHFR and L1210 cell growth inhibition (Degraw et al., 1992).

Carboxylation-Dehydroxylation of Phenolic Compounds

- The transformation of phenolic compounds to benzoate under methanogenic conditions has been studied. This kind of transformation has implications in the biodegradation of environmental pollutants (Bisaillon et al., 1993).

SAR of HIV-1 Integrase Inhibitors

- Studies on the structure-activity relationship (SAR) around the benzylamide moiety of similar compounds have identified the p-fluorobenzylamide as optimal in the enzymatic assay for HIV integrase strand transfer inhibitors (Petrocchi et al., 2007).

Mécanisme D'action

Target of Action

The compound contains a benzylic position which is known to undergo various reactions . The benzylic position can interact with different targets depending on the specific biochemical context.

Mode of Action

The mode of action involves interactions at the benzylic position of the compound. This position can undergo free radical reactions, nucleophilic substitutions, and oxidations . The exact mode of action would depend on the specific targets and the biochemical environment.

Biochemical Pathways

The compound can participate in various biochemical pathways due to its reactivity at the benzylic position. These pathways could involve free radical reactions, nucleophilic substitutions, and oxidations . The exact pathways and their downstream effects would depend on the specific targets and the biochemical environment.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it participates in. Given the compound’s potential reactivity at the benzylic position, it could induce various changes at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of Methyl 4-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific biochemical environment. For instance, the presence of a nucleophile in a solvent could influence whether the mechanism at the benzylic position is SN1 or SN2 .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4/c1-28-21(27)14-8-10-16(11-9-14)23-19(25)17-6-4-12-24(20(17)26)13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKLRIGCSSZYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2970556.png)

![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2970560.png)

![N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2970562.png)

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)

![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)

![3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970571.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)